Regioselective Nitration: Dimethoxy vs. Dichloro Pyridines
2,6-Dimethoxypyridine undergoes mononitration exclusively at the 3-position via a protonated intermediate, whereas 2,6-dichloropyridine does not nitrate via a protonated species and follows a different mechanism [1]. This regiochemical control is essential for producing 2,6-dimethoxy-3-nitropyridine with high selectivity, a critical step for synthesizing the target compound.
| Evidence Dimension | Nitration regioselectivity and mechanism |
|---|---|
| Target Compound Data | 2,6-Dimethoxypyridine: Mononitration at 3-position via protonated species |
| Comparator Or Baseline | 2,6-Dichloropyridine: Mononitration occurs on free base, not via protonated species |
| Quantified Difference | Different reaction mechanism and site selectivity |
| Conditions | Nitration in sulfuric acid |
Why This Matters
Procurement of 2,6-dimethoxy-3-nitropyridine ensures a product derived from a regioselective process, which is crucial for maintaining consistent synthetic routes and yields in downstream applications.
- [1] Johnson, C. D., Katritzky, A. R., Ridgewell, B. J., & Viney, M. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acids. Journal of the Chemical Society B: Physical Organic, 1204-1210. View Source
